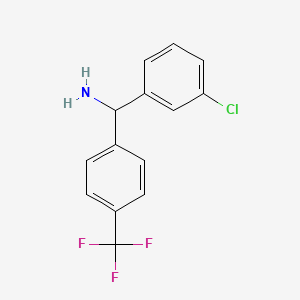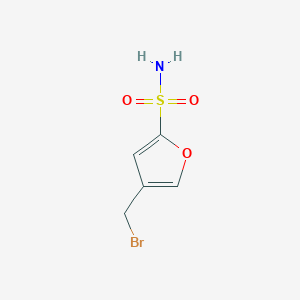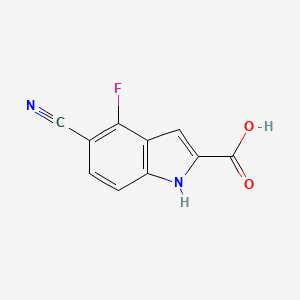![molecular formula C18H16ClN7O3 B2763834 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1170113-20-8](/img/structure/B2763834.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential biological and pharmacological activities . They have been designed and synthesized as novel CDK2 targeting compounds . These compounds have shown superior cytotoxic activities against certain cell lines .
Synthesis Analysis
The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for the specific compound you mentioned is not available in the sources I found.科学的研究の応用
Antimicrobial and Anticancer Activity
This compound is related to pyrazolo[3,4-d]pyrimidine derivatives that have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a series of novel pyrazole derivatives including pyrazolo[4,3-d]-pyrimidine derivatives have demonstrated significant antimicrobial and anticancer potential. Some of these compounds exhibited higher anticancer activity than reference drugs such as doxorubicin, indicating their potential as effective anticancer agents. Additionally, these compounds have shown good to excellent antimicrobial activities, making them candidates for further research in antimicrobial therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
The synthesis of these compounds involves several steps, including reactions from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, leading to a variety of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are characterized using techniques like IR, (1)H NMR, (13)C NMR, Mass spectra, and Elemental analysis, providing a foundation for understanding their structural and chemical properties (El-Morsy, El-Sayed, & Abulkhair, 2017).
Design and In Vitro Cytotoxic Activity
The design of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, with a focus on attaching different aryloxy groups to the pyrimidine ring, has led to the identification of compounds with appreciable cancer cell growth inhibition. This suggests the role of these compounds in the development of new anticancer agents, highlighting the utility of pyrazolo[3,4-d]pyrimidine derivatives in anticancer research (Al-Sanea et al., 2020).
Potential Utilization in Overcoming Microbe Resistance
Some derivatives have been studied for their potential in overcoming resistance to pharmaceutical drugs, with promising results in molecular docking studies. This indicates their relevance not only in treating infections but also in addressing the challenge of drug-resistant pathogens, contributing to the ongoing search for more effective antibacterial and antimicrobial strategies (Katariya, Vennapu, & Shah, 2021).
作用機序
特性
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN7O3/c1-10-6-14(21-15(27)9-29-2)26(24-10)18-22-16-13(17(28)23-18)8-20-25(16)12-5-3-4-11(19)7-12/h3-8H,9H2,1-2H3,(H,21,27)(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFTXUJEPARWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC)C2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-oxo-2-((2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate](/img/structure/B2763752.png)
![2-(piperidin-1-yl)-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2763754.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2763756.png)
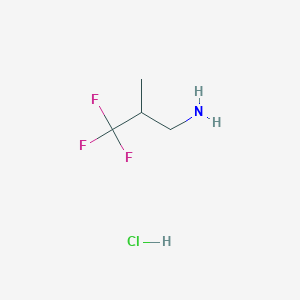
![Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2763761.png)
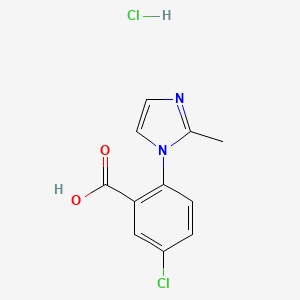
![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2763763.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763765.png)
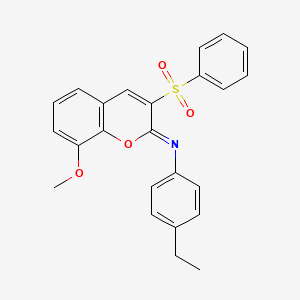
![1H,3H,4H-pyrano[4,3-b]quinolin-10-amine](/img/structure/B2763767.png)

